Benazepril tert-Butyl Ester-d5

説明

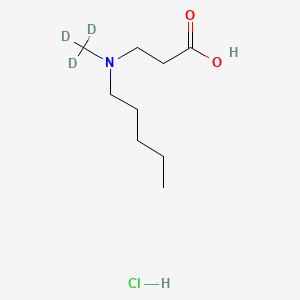

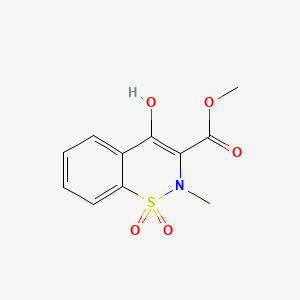

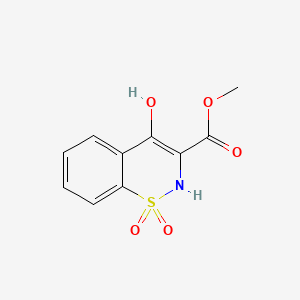

Benazepril tert-Butyl Ester-d5 is a deuterated ester of benazepril, an ACE inhibitor . It has a molecular weight of 485.63 and a molecular formula of C28H31D5N2O5 . It is intended for research use only .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C28H31D5N2O5 . This indicates that the molecule consists of 28 carbon atoms, 31 hydrogen atoms, 5 deuterium atoms (a variant of hydrogen), 2 nitrogen atoms, and 5 oxygen atoms .Physical and Chemical Properties Analysis

This compound has a molecular weight of 485.63 and a molecular formula of C28H31D5N2O5 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.科学的研究の応用

Synthesis and Development

The synthesis of benazepril hydrochloride, involving benazepril tert-Butyl Ester-d5 as a key intermediate, has been explored through various methods to optimize its production process. Researchers have investigated different synthesis routes to improve the yield and purity of benazepril hydrochloride, highlighting the significance of this compound in the drug's manufacturing (Ji Peng-wei, 2010). Further studies have focused on novel processes for preparing this key intermediate, aiming to refine the synthesis efficiency and overall drug quality (Kafssi Hassan et al., 2007; Kafssi Hassan et al., 2007).

Drug Delivery and Pharmacokinetics

Research on benazepril and its intermediates extends into the study of drug delivery systems and pharmacokinetics. Innovative approaches have been explored to enhance the release kinetics and bioavailability of benazepril, employing drug-conjugated polymers and novel formulations. These studies aim to improve the therapeutic efficacy of benazepril by optimizing its release profile and interaction with biological targets, underscoring the importance of this compound in the development of more effective drug delivery systems (Jong-Ryul Park et al., 2019; Jong-Ryul Park et al., 2020).

Pharmacodynamic Modeling

Detailed pharmacokinetic/pharmacodynamic modeling has been conducted to understand the effects of benazepril on the renin-angiotensin aldosterone system (RAAS) in animals. These studies provide insights into the systemic effects of ACE inhibition by benazepril, illustrating the compound's impact on blood pressure regulation and renal function. The research underscores the utility of this compound in advancing our understanding of the pharmacological actions of benazepril and its potential for treating cardiovascular and renal disorders (J. Mochel et al., 2015).

作用機序

Target of Action

Benazepril tert-Butyl Ester-d5 is a deuterated ester of benazepril . The primary target of this compound is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The inhibition of ACE and the subsequent decrease in angiotensin II levels lead to a reduction in aldosterone secretion. This affects the sodium-potassium balance in the body, leading to a decrease in fluid volume and a reduction in blood pressure .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of blood pressure. By inhibiting ACE and decreasing angiotensin II and aldosterone levels, the compound promotes vasodilation and reduces fluid volume, thereby lowering blood pressure .

Safety and Hazards

生化学分析

Biochemical Properties

Benazepril tert-Butyl Ester-d5, like its parent compound benazepril, is known to interact with the angiotensin-converting enzyme (ACE) . ACE is a key enzyme in the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and fluid balance . By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to decreased blood pressure .

Cellular Effects

The primary cellular effect of this compound is the reduction of angiotensin II levels within the cell . This leads to a decrease in vasoconstriction and a reduction in the release of aldosterone . Aldosterone is a hormone that promotes the absorption of sodium and water in the kidneys, increasing blood volume and blood pressure . Therefore, the inhibition of ACE by this compound ultimately leads to a decrease in blood pressure .

Molecular Mechanism

The molecular mechanism of action of this compound involves the competitive inhibition of ACE . By binding to ACE, it prevents the enzyme from converting angiotensin I to angiotensin II . This results in lower levels of angiotensin II, leading to an increase in plasma renin activity and a reduction in aldosterone secretion .

Temporal Effects in Laboratory Settings

It is known that the parent compound, benazepril, has a peak effect on the reduction of plasma ACE activity 1 to 2 hours after administration .

Dosage Effects in Animal Models

The initial dose for hypertension treatment in adults is 10 mg orally once a day, and the maintenance dose is 20 to 40 mg/day .

Metabolic Pathways

This compound, as a prodrug, is metabolized in the liver by esterases to its active form, benazeprilat . This active metabolite is then primarily excreted in the urine .

Transport and Distribution

It is known that ACE inhibitors like benazepril are distributed throughout the body and can cross the placenta .

Subcellular Localization

The subcellular localization of this compound is not well-documented. As an ACE inhibitor, it is likely to be found wherever ACE is present within the cell. ACE is a membrane-bound enzyme that is widely distributed in the body, with high concentrations found in the lungs and kidneys .

特性

IUPAC Name |

ethyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3/t22-,23-/m0/s1/i6D,7D,8D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLLWVSHZXSUNF-HVSPQWTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747077 | |

| Record name | Ethyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-(~2~H_5_)phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356010-96-2 | |

| Record name | Ethyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-(~2~H_5_)phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

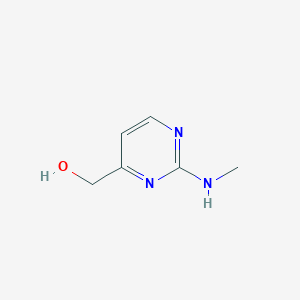

![[6-(Hydroxymethyl)-5-methylpyrazin-2-yl]methanol](/img/structure/B562598.png)

![3-[(2-Hydroxyethyl)disulfanyl]propanoic acid](/img/structure/B562613.png)

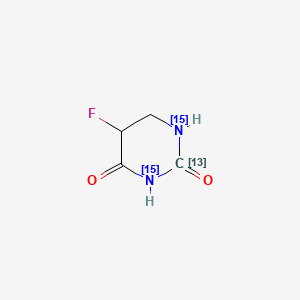

![Sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B562616.png)